3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid
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Description
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid is a chemical compound with the molecular formula C11H13NO5 . It has a molecular weight of 239.22 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C11H13NO5/c1-2-17-11(16)12-6-8-5-7(10(14)15)3-4-9(8)13/h3-5,13H,2,6H2,1H3,(H,12,16)(H,14,15)
. The Canonical SMILES is CCOC(=O)NCC1=C(C=CC(=C1)C(=O)O)O
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.22 g/mol . It has a computed XLogP3-AA value of 1.5 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 95.9 Ų , which can affect its ability to cross biological membranes.Scientific Research Applications
1. Synthesis and Chemical Transformations
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid has been utilized in various synthesis processes. For instance, it was used in the regioselective synthesis of 8,8'-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, highlighting its role in facilitating complex organic reactions (Reddy & Nagaraj, 2008). Similarly, this compound played a role in the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, indicating its versatility in creating various chemical structures (Kato & Morie, 1996).
2. Reduction and Derivative Formation
In another study, the ethoxycarbonyl derivative of salicylic acid, closely related to 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid, was successfully reduced to o-cresol using sodium borohydride (Minami & Kijima, 1979). This demonstrates the compound's potential in reductive transformations, contributing to the synthesis of different chemical entities.
3. Application in Heterocyclic Chemistry
The compound has also been used in the field of heterocyclic chemistry. For instance, its application was noted in the synthesis and intramolecular cyclization of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, showcasing its role in creating complex heterocyclic structures (Shipilovskikh, Rubtsov, & Zalesov, 2009).
properties
IUPAC Name |
3-[(ethoxycarbonylamino)methyl]-4-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-17-11(16)12-6-8-5-7(10(14)15)3-4-9(8)13/h3-5,13H,2,6H2,1H3,(H,12,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCQYRDOTUPACN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=C(C=CC(=C1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid |
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